REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][CH:4]=1)=[O:2].[C:11]([Mg]Br)#[CH:12]>O1CCCC1>[OH:2][CH:1]([C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][CH:4]=1)[C:11]#[CH:12]
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Name
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|
Quantity
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1.5 g
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Type
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reactant
|
Smiles
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C(=O)C1=CC=C(C#N)C=C1
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Name
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ethynyl magnesium bromide
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Quantity
|
26 mL
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Type
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reactant
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Smiles
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C(#C)[Mg]Br
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Name
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|
Quantity
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20 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at −78° C. for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to warm to room temperature over one hour
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Duration
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1 h
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Type
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TEMPERATURE
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Details
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The reaction was cooled to 0° C.
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Type
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CUSTOM
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Details
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quenched with 10 ml methanol
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Type
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ADDITION
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Details
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poured into 200 ml water
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Type
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EXTRACTION
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Details
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extracted with diethyl ether
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Type
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WASH
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Details
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The combined extracts were washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
to give an oil which
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Type
|
CUSTOM
|
Details
|
was purified via flash chromatography on silica using 30% ethyl acetate/hexane as eluent
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
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OC(C#C)C1=CC=C(C#N)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |